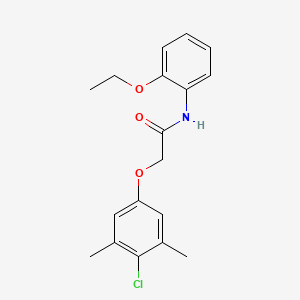
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a vital role in the regulation of metabolic processes. A-769662 has gained significant attention in scientific research due to its potential therapeutic applications in treating metabolic diseases such as diabetes and obesity.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide activates AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stressors such as nutrient deprivation, hypoxia, and exercise. Once activated, AMPK promotes the uptake and utilization of glucose and fatty acids, while inhibiting the synthesis of new lipids and proteins. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide activates AMPK by binding to a regulatory subunit of the enzyme, causing a conformational change that leads to increased phosphorylation and activation of the catalytic subunit.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce blood glucose levels. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide also reduces body weight and improves glucose tolerance in obese mice. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer and study in vitro and in vivo. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to be selective for AMPK, with minimal off-target effects. However, there are also limitations to using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in certain assays. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has a short half-life in vivo, which can limit its effectiveness in certain animal models.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide. Another area of interest is the investigation of the long-term effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide on metabolic and neurological function. Additionally, the potential therapeutic applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide in treating metabolic and neurodegenerative diseases warrant further investigation.
Synthesemethoden
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide involves the reaction of 4-chloro-3,5-dimethylphenol with 2-ethoxyphenylacetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with N,N-diisopropylethylamine and 2-chloro-N-(4-chloro-3,5-dimethylphenoxy)acetamide to obtain the final product. The overall yield of the synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in treating metabolic diseases such as diabetes and obesity. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce blood glucose levels. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been found to reduce body weight and improve glucose tolerance in obese mice. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-8-6-5-7-15(16)20-17(21)11-23-14-9-12(2)18(19)13(3)10-14/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJDNJCBABZZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5790227.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5790247.png)
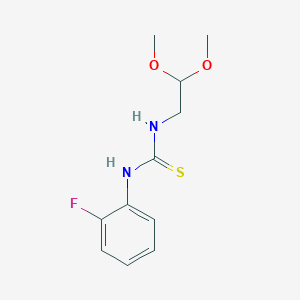
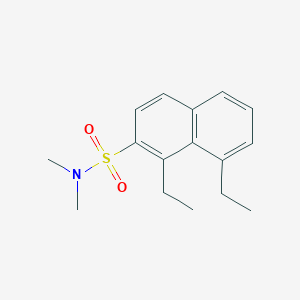
![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)


![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
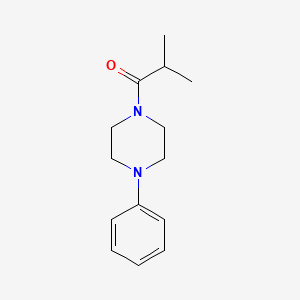

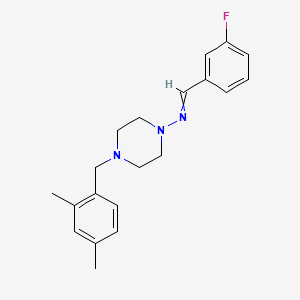
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)